MitoPQ
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Overview
Description
It is composed of a lipophilic triphenylphosphonium cation conjugated to paraquat, which induces mitochondrial superoxide production via redox cycling at the complex I flavin site . This compound is particularly valuable for studying mitochondrial superoxide generation and its role in redox biology.
Mechanism of Action
Target of Action
MitoPQ, also known as MitoParaquat, is a mitochondria-targeted redox cycler . Its primary target is the mitochondria, the organelles inside cells that provide energy for life processes . This compound is designed to selectively increase superoxide production within mitochondria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway within the mitochondria . This pathway is responsible for the production of adenosine triphosphate (ATP), the primary energy currency of the cell . By increasing superoxide production, this compound can influence the balance of reactive oxygen species within the cell, potentially impacting various cellular processes .
Pharmacokinetics
MitoQ primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain
Result of Action
The primary result of this compound’s action is the increased production of superoxide within the mitochondria . This can lead to an increase in oxidative stress within the cell, which has the potential to cause damage to cellular structures and DNA . In some contexts, this increase in oxidative stress could potentially be beneficial, such as in the treatment of certain diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive oxygen species or antioxidants in the cell can impact the balance of oxidative stress and thus the overall effect of this compound . Additionally, factors such as pH, temperature, and the presence of other drugs or substances could potentially influence the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
MitoPQ plays a crucial role in biochemical reactions by producing superoxide through redox cycling at the flavin site of complex I within mitochondria. This selective increase in superoxide production is achieved due to the lipophilic triphenylphosphonium cation, which drives the accumulation of this compound in the mitochondrial matrix . This compound interacts with several biomolecules, including complex I of the electron transport chain, where it induces redox cycling and superoxide production . This interaction is essential for studying the effects of mitochondrial superoxide on cellular processes and redox signaling.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In C2C12 myoblasts, this compound enhances mitochondrial reactive oxygen species production in a dose- and time-dependent manner . It also influences cell signaling pathways and gene expression by increasing the expression of manganese superoxide dismutase (MnSOD) at lower doses and decreasing it at higher doses . Additionally, this compound induces cell death in HCT-116 cells, highlighting its impact on cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its accumulation in the mitochondrial matrix, driven by the membrane potential. Once inside the mitochondria, this compound undergoes redox cycling at the flavin site of complex I, leading to the production of superoxide . This superoxide production can influence various cellular processes, including enzyme inhibition or activation and changes in gene expression. The selective increase in mitochondrial superoxide production makes this compound a valuable tool for studying redox biology and mitochondrial function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable under specific storage conditions, such as at -80°C for up to six months and at -20°C for up to one month . Over time, this compound can induce long-term effects on cellular function, including sustained increases in mitochondrial superoxide production and alterations in cellular metabolism . These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound increases the expression of manganese superoxide dismutase, while at higher doses, it decreases its expression . Additionally, this compound can induce toxic or adverse effects at high doses, highlighting the importance of dosage optimization in experimental studies . These dosage effects are essential for understanding the threshold and toxic effects of this compound in vivo.
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial superoxide production. It interacts with complex I of the electron transport chain, where it undergoes redox cycling to produce superoxide . This interaction affects metabolic flux and metabolite levels within the mitochondria, influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for studying the role of mitochondrial superoxide in cellular processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the mitochondrial membrane potential. The lipophilic triphenylphosphonium cation facilitates its accumulation in the mitochondrial matrix, where it exerts its effects . This selective transport and distribution are essential for studying the localized effects of this compound on mitochondrial function and redox biology.
Subcellular Localization
This compound is primarily localized within the mitochondrial matrix due to its interaction with the mitochondrial membrane potential . This subcellular localization is crucial for its activity and function, as it allows this compound to selectively increase superoxide production within mitochondria. Understanding the subcellular localization of this compound is essential for studying its role in mitochondrial function and redox signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
MitoPQ is synthesized by conjugating paraquat with a lipophilic triphenylphosphonium cation. The synthesis involves the following steps:
Preparation of Triphenylphosphonium Cation: The triphenylphosphonium cation is prepared by reacting triphenylphosphine with an alkyl halide.
Conjugation with Paraquat: The prepared triphenylphosphonium cation is then conjugated with paraquat under specific reaction conditions to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Reagents: Large quantities of triphenylphosphine and alkyl halides are prepared.
Controlled Reaction Conditions: The conjugation reaction is carried out under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
MitoPQ undergoes several types of chemical reactions, including:
Oxidation: this compound induces superoxide production via redox cycling at the complex I flavin site.
Reduction: The compound can be reduced back to its original state after the oxidation process.
Substitution: This compound can undergo substitution reactions where the triphenylphosphonium cation is replaced with other cations.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Oxygen and other oxidizing agents are used to facilitate the oxidation process.
Reducing Agents: Reducing agents such as sodium borohydride are used to revert this compound to its original state.
Major Products
The major products formed from these reactions include:
Superoxide: The primary product of the oxidation reaction is superoxide.
Reduced this compound: The reduction reaction yields the original this compound compound.
Scientific Research Applications
MitoPQ has a wide range of scientific research applications, including:
Chemistry
Redox Biology: this compound is used to study the role of mitochondrial superoxide generation in redox biology.
Catalysis: It serves as a catalyst in various redox reactions.
Biology
Cellular Investigations: this compound is used to investigate the role of mitochondrial superoxide in cellular processes.
T-Cell Differentiation: It enhances mitochondrial reactive oxygen species production in T-cell culture to study its influence on T-cell differentiation.
Medicine
Disease Models: this compound is used to replicate metabolic and neurodegenerative disease traits in experimental models.
Therapeutic Research: It is utilized in research focused on developing therapies for diseases involving mitochondrial dysfunction.
Industry
Antioxidant Studies: this compound is employed in studies aimed at developing new antioxidants.
Drug Development: It is used in the development of drugs targeting mitochondrial dysfunction.
Comparison with Similar Compounds
MitoPQ is unique compared to other similar compounds due to its specific targeting of mitochondria and its high efficacy in inducing superoxide production. Some similar compounds include:
Mitoquinone (MitoQ): A mitochondria-targeted antioxidant that also targets mitochondria but primarily acts as an antioxidant rather than a redox cycler.
MitoTEMPO: Another mitochondria-targeted antioxidant that reduces oxidative stress but does not induce superoxide production like this compound.
MitoMetformin: A mitochondria-targeted form of metformin that induces reactive oxygen species production but has different molecular targets and pathways.
This compound stands out due to its ability to selectively increase superoxide production within mitochondria, making it a valuable tool for studying mitochondrial function and related diseases.
Properties
IUPAC Name |
10-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]decyl-triphenylphosphanium;triiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N2P.3HI/c1-40-30-25-35(26-31-40)36-27-32-41(33-28-36)29-17-6-4-2-3-5-7-18-34-42(37-19-11-8-12-20-37,38-21-13-9-14-22-38)39-23-15-10-16-24-39;;;/h8-16,19-28,30-33H,2-7,17-18,29,34H2,1H3;3*1H/q+3;;;/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZZGHKENAZYTD-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-].[I-].[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46I3N2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.